molecular formula C9H11NO2 B1583376 1-Isopropyl-2-nitrobenzene CAS No. 6526-72-3

1-Isopropyl-2-nitrobenzene

Cat. No.: B1583376
CAS No.: 6526-72-3
M. Wt: 165.19 g/mol
InChI Key: BSMKYQUHXQAVKG-UHFFFAOYSA-N
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Description

1-Isopropyl-2-nitrobenzene is an organic compound belonging to the class of nitrobenzenes It consists of a benzene ring substituted with a nitro group (-NO₂) at the second position and an isopropyl group (-CH(CH₃)₂) at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon or iron with hydrochloric acid.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) under basic conditions.

Major Products:

    Reduction: 1-Isopropyl-2-aminobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Isopropyl-2-nitrobenzene has several applications in scientific research:

Comparison with Similar Compounds

    1-Methyl-2-nitrobenzene: Similar structure but with a methyl group instead of an isopropyl group.

    1-Ethyl-2-nitrobenzene: Similar structure but with an ethyl group instead of an isopropyl group.

    1-Propyl-2-nitrobenzene: Similar structure but with a propyl group instead of an isopropyl group.

Uniqueness: 1-Isopropyl-2-nitrobenzene is unique due to the presence of the isopropyl group, which influences its reactivity and physical properties. The steric hindrance provided by the isopropyl group affects the compound’s chemical behavior, making it distinct from its methyl, ethyl, and propyl analogs .

Properties

IUPAC Name

1-nitro-2-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMKYQUHXQAVKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80215574
Record name o-Nitrocumene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6526-72-3
Record name 1-(1-Methylethyl)-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6526-72-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Nitrocumene
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Record name o-Nitrocumene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-nitrocumene
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Record name O-NITROCUMENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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